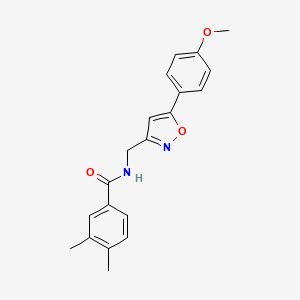

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-13-4-5-16(10-14(13)2)20(23)21-12-17-11-19(25-22-17)15-6-8-18(24-3)9-7-15/h4-11H,12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXAKDNMKZYQOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related benzamide derivatives reported in the literature, focusing on synthesis, physicochemical properties, and functional group effects.

Physicochemical Properties

Key Observations :

- The target’s isoxazole-methoxy system may improve solubility over chloro or phenyl substituents (e.g., ’s 4-chloro analog) .

- Higher melting points in thiadiazole/oxadiazole analogs (e.g., 290°C for 8a) suggest greater thermal stability compared to isoxazole derivatives .

Functional Group Impact on Bioactivity

- 4-Methoxyphenyl Group : Electron-donating methoxy substituents may enhance metabolic stability and receptor binding compared to electron-withdrawing groups (e.g., chloro in ) .

- Isoxazole vs. Thiadiazole/Oxadiazole : Isoxazole’s lower polarity and smaller ring size could favor membrane permeability over thiadiazole derivatives, which are often associated with pesticidal activity () .

Research Implications and Gaps

- Synthetic Optimization : The target compound’s yield and purity could be refined using methods from , such as glacial acetic acid-mediated cyclization .

- Biological Screening : While highlights oxadiazole/thiadiazole bioactivity, the target’s isoxazole-methoxy system warrants evaluation for pesticidal (cf. ’s etobenzanid) or antimicrobial applications .

- SAR Studies : Systematic comparisons of substituents (e.g., methoxy vs. acetyl in 8a) are needed to elucidate structure-activity relationships.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between a halogenated isoxazole intermediate (e.g., 5-bromoisoxazole) and a 4-methoxyphenyl boronic acid derivative. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent : Dimethoxyethane (DME) or toluene, which stabilize the palladium catalyst and improve reaction efficiency.

- Temperature : 80–100°C under inert atmosphere to minimize side reactions .

- Base : Potassium carbonate or sodium bicarbonate to deprotonate intermediates and drive the reaction .

- Post-coupling, the benzamide group is introduced via nucleophilic acyl substitution, requiring anhydrous conditions and a coupling agent like HATU or EDCI .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the methoxyphenyl (δ 3.8–4.0 ppm for -OCH₃) and isoxazole (δ 6.5–7.5 ppm for aromatic protons) groups. Methyl groups on the benzamide appear as singlets (δ 2.2–2.5 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O, δ 165–170 ppm) and quaternary carbons in the isoxazole ring .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁N₂O₃: 337.1548) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its biological activity?

- Methodological Answer :

- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 3,4-difluorophenyl) or bulky groups (e.g., benzofuran-2-yl) to modulate binding affinity. Evidence shows that difluorophenyl analogs improve target selectivity in kinase assays .

- Isoxazole Ring Modifications : Introduce methyl or ethyl groups at the 3-position to enhance metabolic stability, as seen in related isoxazole derivatives .

- Benzamide Substitutions : Replace 3,4-dimethyl with chloro or methoxy groups to alter lipophilicity and solubility, critical for blood-brain barrier penetration in neurological targets .

- Validation : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity .

Q. What strategies resolve contradictions in biological activity data across different assay conditions for this compound?

- Methodological Answer :

- Assay Standardization :

- Buffer Conditions : Use consistent pH (e.g., 7.4 PBS) to avoid protonation state changes affecting binding .

- Solubility Optimization : Pre-dissolve the compound in DMSO (<1% final concentration) to prevent aggregation in aqueous media .

- Orthogonal Assays : Cross-validate results using fluorescence polarization (binding affinity) and surface plasmon resonance (kinetic parameters) .

- Data Normalization : Include internal controls (e.g., reference inhibitors) to account for inter-assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.